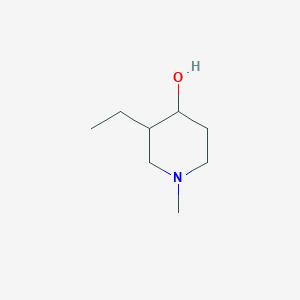

3-Ethyl-1-methylpiperidin-4-ol

Descripción

3-Ethyl-1-methylpiperidin-4-ol is a substituted piperidine derivative characterized by a six-membered heterocyclic ring containing a nitrogen atom. Its molecular structure includes:

- Ethyl group at position 3 (C3).

- Methyl group at position 1 (N1).

- Hydroxyl group at position 4 (C4).

This compound’s structural features influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and lipophilicity.

Propiedades

IUPAC Name |

3-ethyl-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-7-6-9(2)5-4-8(7)10/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKADGFNZKWGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Functional Group Variations

The hydroxyl group at C4 distinguishes 3-ethyl-1-methylpiperidin-4-ol from other piperidine derivatives. For example:

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ( compound) features a ketone at C4 and methoxyphenyl substituents at C2 and C6, along with an acetyl group at N1.

Key Differences:

| Property | 3-Ethyl-1-methylpiperidin-4-ol | 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one |

|---|---|---|

| C4 Functional Group | Hydroxyl (-OH) | Ketone (-C=O) |

| N1 Substituent | Methyl | Acetyl |

| Aromatic Substituents | None | Bis(4-methoxyphenyl) at C2 and C6 |

| Hydrogen Bonding | High (due to -OH) | Moderate (ketone and methoxy groups) |

The hydroxyl group in 3-ethyl-1-methylpiperidin-4-ol enhances its polarity and hydrogen-bonding capacity compared to the ketone-containing analog. This may improve aqueous solubility but reduce membrane permeability .

Physicochemical and Structural Properties

- Lipophilicity : The ethyl and methyl groups in 3-ethyl-1-methylpiperidin-4-ol contribute to moderate lipophilicity, whereas the methoxyphenyl groups in the compound significantly increase hydrophobicity.

- Conformational Flexibility : The hydroxyl group at C4 may restrict ring puckering compared to the planar ketone group in piperidin-4-one derivatives.

Research Findings and Data Gaps

While crystallographic studies of the compound confirm its planar ketone and aromatic substituent arrangement , similar structural data for 3-ethyl-1-methylpiperidin-4-ol are lacking. Further research is needed to:

- Characterize its crystal structure.

- Evaluate its pharmacological profile relative to analogs.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.